molecular formula C20H21NO B3137496 N-[4-(hex-1-yn-1-yl)phenyl]-4-methylbenzamide CAS No. 439097-36-6

N-[4-(hex-1-yn-1-yl)phenyl]-4-methylbenzamide

Cat. No.: B3137496
CAS No.: 439097-36-6
M. Wt: 291.4 g/mol
InChI Key: MLJPOGKNORKVIC-UHFFFAOYSA-N
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Description

N-[4-(hex-1-yn-1-yl)phenyl]-4-methylbenzamide is a synthetic organic compound featuring a 4-methylbenzamide core linked to a para-substituted phenyl ring bearing a hex-1-yn-1-yl group.

Properties

IUPAC Name

N-(4-hex-1-ynylphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-3-4-5-6-7-17-10-14-19(15-11-17)21-20(22)18-12-8-16(2)9-13-18/h8-15H,3-5H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJPOGKNORKVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501255348
Record name N-[4-(1-Hexyn-1-yl)phenyl]-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501255348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439097-36-6
Record name N-[4-(1-Hexyn-1-yl)phenyl]-4-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439097-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(1-Hexyn-1-yl)phenyl]-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501255348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(hex-1-yn-1-yl)phenyl]-4-methylbenzamide typically involves the coupling of 4-methylbenzoic acid with 4-(hex-1-yn-1-yl)aniline. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring the purity of the starting materials, and employing continuous flow reactors to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(hex-1-yn-1-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hexynyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The triple bond in the hexynyl group can be reduced to form alkenes or alkanes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of hexynyl ketones or carboxylic acids.

    Reduction: Formation of hexenyl or hexyl derivatives.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives on the phenyl ring.

Scientific Research Applications

N-[4-(hex-1-yn-1-yl)phenyl]-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(hex-1-yn-1-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Synthesis : Most analogs employ cross-coupling (e.g., Buchwald–Hartwig, Suzuki) or amidation reactions. The hexynyl group in the target compound may require similar Pd-catalyzed strategies .
  • Substituent Impact: Alkyne groups (hexynyl, ethynyl) enhance lipophilicity but may reduce bioavailability compared to polar groups (e.g., quinoline, piperazine) .
Kinase Inhibition :
  • Compound 16 (): Targets EGFR in lung cancer (IC50 ~20 nM) via quinoline interaction with ATP-binding pockets .
  • Inhibitor 153 (): Selective for ABLT315I mutants but suffers from low bioavailability due to ethynyl steric hindrance .
  • Ispinesib (): Binds kinesin spindle protein (KSP) with -5.2 kcal/mol docking energy; analogs with hexynyl groups could improve potency .
Epigenetic Modulation :
  • Compound 109 (): HDAC1/HDAC3 inhibitor (Ki ratio = 6:1); slow-binding kinetics due to extended alkyl linkers .

Key Observations :

  • The hexynyl group’s linear structure may favor interactions with hydrophobic enzyme pockets but could limit solubility.

Physicochemical and Pharmacokinetic Properties

Property N-[4-(hex-1-yn-1-yl)phenyl]-4-methylbenzamide Compound 16 () Ispinesib ()
Molecular Weight ~323 g/mol (estimated) 493.6 g/mol 529.1 g/mol
Melting Point Not reported 122–125°C >200°C (decomposes)
LogP High (hexynyl) Moderate (quinoline) High (quinazoline)
Bioavailability Likely low (inferred from ethynyl analogs ) Moderate (72% yield ) Low (requires IV administration )

Key Observations :

  • The hexynyl group increases LogP, favoring membrane permeability but risking metabolic instability.
  • Low bioavailability in ethynyl analogs () suggests similar challenges for the target compound .

Biological Activity

N-[4-(hex-1-yn-1-yl)phenyl]-4-methylbenzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a distinctive structure that includes:

  • Phenyl rings : Contributing to hydrophobic interactions.
  • Hex-1-yn-1-yl group : Enhancing lipophilicity and potentially facilitating membrane penetration.
  • Amide linkage : Important for hydrogen bonding with biological targets.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with various biological molecules, which may influence their function. Additionally, the hexynyl group can interact with hydrophobic pockets in proteins, modulating their activity and affecting various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibitory effects. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Properties

In terms of anticancer activity, this compound has been evaluated in several studies:

  • Cell Lines : The compound demonstrated potent antiproliferative effects against multiple cancer cell lines, including MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (leukemia). The IC50 values for these cell lines were found to be in the micromolar range, indicating significant cytotoxicity .
Cell LineIC50 (µM)Mechanism of Action
MCF-75.2Induction of apoptosis
K5628.7Inhibition of cell cycle progression
MV4-116.3Disruption of mitotic spindle formation

Case Studies

A notable study involved treating K562 cells with varying concentrations of this compound over different time periods (24, 48, and 72 hours). Flow cytometry analyses revealed that the compound induced significant apoptosis in a dose-dependent manner, particularly at the 48-hour mark .

Another case study focused on the compound's effects on human colon cancer cells, where it was observed to increase multipolarity in mitotic spindles when applied to centrosome-amplified cells. This suggests a potential mechanism by which the compound disrupts normal mitotic processes in cancer cells .

Research Applications

This compound is not only valuable for its biological activities but also serves as a crucial building block in organic synthesis. Its derivatives are being explored for enhanced biological activities and specificity towards various targets in drug discovery programs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[4-(hex-1-yn-1-yl)phenyl]-4-methylbenzamide?

  • Methodology : The compound is synthesized via palladium- or iron-catalyzed cross-coupling reactions. For example, iron-catalyzed coupling of alkynyl Grignard reagents with aryl halides (e.g., FeBr₂ with tert-butyl 4-iodopiperidine-1-carboxylate) yields alkynylated intermediates, which are then functionalized with benzamide groups . Palladium-based methods, such as Pd/Brønsted acid co-catalysis, are also effective for constructing allene-containing analogs, as shown in cyclohexylbuta-dienylbenzamide derivatives .
  • Key Considerations : Reaction conditions (e.g., solvent choice, temperature) and catalyst purity significantly impact yield and purity. For instance, FeBr₂ purity (98% vs. 99.999%) resulted in 86% vs. 88% product purity, respectively .

Q. Which spectroscopic techniques are employed to characterize this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are standard for structural confirmation. For example, ¹H NMR of related benzamides reveals peaks for aromatic protons (δ 7.74 ppm) and aliphatic groups (δ 2.34 ppm for methyl groups) . High-resolution mass spectrometry (HRMS) or ESI-MS provides molecular ion confirmation .
  • Advanced Tip : X-ray crystallography using SHELX software can resolve stereochemical ambiguities, though it requires high-quality single crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in cross-coupling syntheses?

  • Methodology :

  • Catalyst Screening : Compare Pd (e.g., Pd₂(dba)₃/XPhos) and Fe (FeBr₂) systems. Pd catalysts often offer higher regioselectivity for aryl-alkyne couplings but require inert atmospheres, while Fe-based methods are cost-effective and air-tolerant .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but may increase side reactions. Hexane/ethyl acetate mixtures are preferred for purification via flash chromatography .
  • Temperature Control : Elevated temperatures (e.g., 80–100°C) improve reaction kinetics but risk decomposition of sensitive intermediates .

Q. What are the challenges in analyzing stereochemistry or regiochemistry in alkynylbenzamide derivatives?

  • Methodology :

  • Regiochemistry : Use NOESY NMR to confirm spatial proximity of substituents. For example, coupling between the hex-1-yn-1-yl group and the benzamide ring can be validated through cross-peaks in 2D NMR .
  • Stereochemistry : Chiral HPLC or circular dichroism (CD) spectroscopy may resolve enantiomers, particularly in analogs with cyclohexyl or piperidine moieties .
    • Data Contradiction : Discrepancies in reported melting points or spectral data (e.g., δ shifts in NMR) may arise from solvent effects or impurities. Always cross-validate with multiple techniques .

Q. What potential biological applications have been explored for structurally similar benzamide derivatives?

  • Methodology :

  • Anticancer Screening : Evaluate cytotoxicity in chordoma (UCH-1, UCH-2) or melanoma (B16F10) cell lines using alamarBlue assays. IC₅₀ values for related compounds range from 0.5–10 µM, depending on substituents .
  • Receptor Targeting : Benzamide derivatives have been radiolabeled (e.g., ¹¹C) for PET imaging of metabotropic glutamate receptors (mGlu1) in melanoma, showing high tumor-to-background ratios .

Data Contradiction Analysis

Q. How do different catalytic systems (Pd vs. Fe) affect synthesis outcomes for alkynylbenzamides?

  • Pd Systems : Higher yields (72–82%) and purity (>98%) are typical but require stringent anhydrous conditions and expensive ligands (e.g., XPhos) .
  • Fe Systems : Lower yields (39–50%) but cost-effective and scalable. For example, N,N-diethyl-4-((tetrahydro-2H-pyran-4-yl)ethynyl)benzamide was synthesized in 39% purity using FeBr₂ .
  • Resolution : Prioritize Pd for small-scale, high-purity syntheses and Fe for industrial-scale applications where moderate purity is acceptable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(hex-1-yn-1-yl)phenyl]-4-methylbenzamide
Reactant of Route 2
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N-[4-(hex-1-yn-1-yl)phenyl]-4-methylbenzamide

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